

Validation of 4-Keto Retinamide as a Bioactive Metabolite: A Technical Comparison Guide

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Compound of Interest

Compound Name: 4-Keto Retinamide

Cat. No.: B13449892

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Executive Summary

4-Keto Retinamide (4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR) is not merely an elimination product of the synthetic retinoid Fenretinide (4-HPR); it is a distinct, high-potency bioactive metabolite.^{[1][2]}

While Fenretinide has long been investigated for its chemopreventive properties, clinical efficacy has often been limited by bioavailability.^[3] Recent pharmacokinetic and pharmacodynamic validations reveal that 4-oxo-4-HPR accumulates in plasma and tissues at therapeutic concentrations (0.4–5 μM) and exhibits 2–4x greater potency than the parent drug in specific cancer models (neuroblastoma, ovarian, breast).

Crucially, 4-oxo-4-HPR possesses a dual mechanism of action: it retains the ROS-dependent apoptotic signaling of the parent drug while acquiring a unique anti-microtubule activity that drives G2-M cell cycle arrest—a feature absent in Fenretinide.

Part 1: Technical Comparison Profile

The following table contrasts the physicochemical and biological profiles of **4-Keto Retinamide** against its parent compound and the natural retinoid standard, All-trans Retinoic Acid (ATRA).

Table 1: Comparative Bioactivity & Physicochemical Profile

Feature	4-Keto Retinamide (4-oxo-4-HPR)	Fenretinide (4-HPR)	All-trans Retinoic Acid (ATRA)
Origin	CYP26A1-mediated metabolite of 4-HPR	Synthetic Retinoid	Natural Vitamin A Metabolite
Primary Mechanism	Dual: ROS Generation + Tubulin Inhibition	ROS Generation + Ceramide Accumulation	Nuclear Receptor Activation (RARs)
Receptor Binding	RAR/RXR Independent	Poor RAR Binding (Receptor Independent)	High Affinity RAR Binding
Cell Cycle Arrest	G2-M Phase (Mitotic Arrest)	G1 Phase	G1 Phase (Differentiation)
Potency (IC50)	High (0.3 - 2 μ M in sensitive lines)	Moderate (1 - 10 μ M)	Variable (Context Dependent)
Drug Resistance	Effective in 4-HPR-resistant cells	Prone to resistance mechanisms	Prone to resistance
Plasma Stability	High (Accumulates at steady state)	Moderate	Low (Rapid clearance)

Part 2: Mechanistic Validation

To validate 4-oxo-4-HPR as a distinct bioactive entity, researchers must confirm its unique signaling topology. Unlike ATRA, which relies on genomic regulation via RARs, 4-oxo-4-HPR operates through cytosolic stress pathways.

The "Dual-Hit" Signaling Architecture

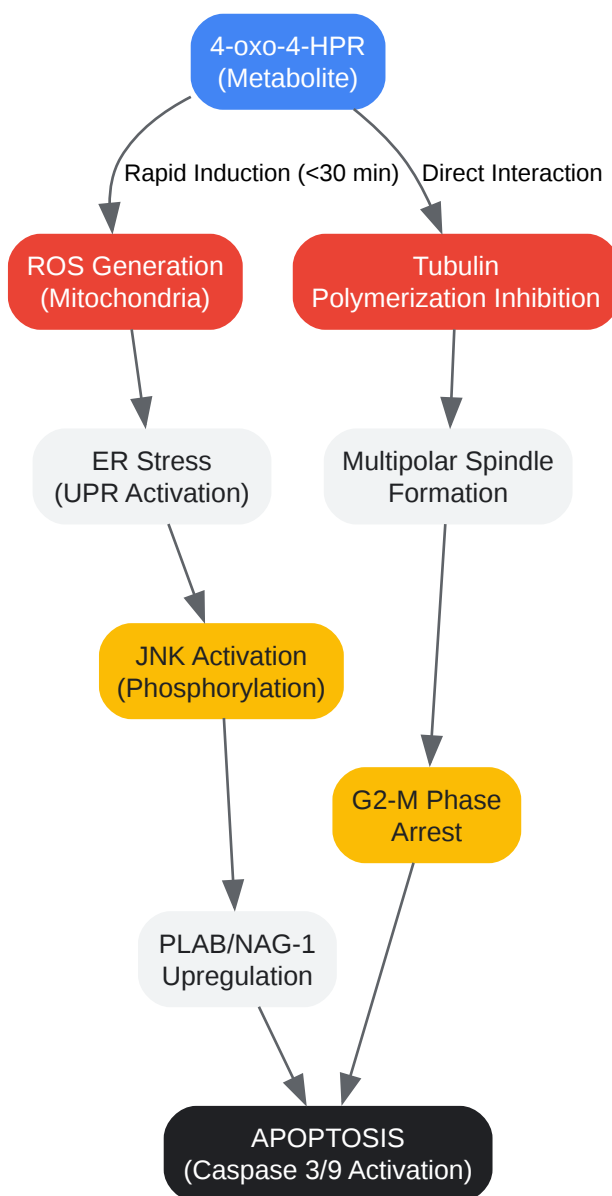
4-oxo-4-HPR triggers cell death through two independent parallel pathways:

- **Oxidative Stress Cascade:** Similar to 4-HPR, it generates Reactive Oxygen Species (ROS), triggering Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR),

leading to JNK activation.

- Cytoskeletal Disruption: Unique to the metabolite, it inhibits tubulin polymerization, preventing spindle formation and locking cells in the G2-M phase.

Diagram 1: 4-Keto Retinamide Signaling Pathway



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Caption: The dual mechanism of 4-oxo-4-HPR. Note the bifurcation where the metabolite triggers both ROS-dependent stress and ROS-independent mitotic arrest.

Part 3: Experimental Protocols for Validation

To confirm the presence and activity of 4-oxo-4-HPR in your system, use the following self-validating protocols.

Protocol A: Pharmacokinetic Detection (HPLC-MS/MS)

Objective: Validate the metabolic conversion of Fenretinide to 4-oxo-4-HPR in plasma or cell culture media. Causality: Standard UV detection is often insufficient due to structural similarity with the parent drug. MS/MS transitions provide the necessary specificity.

Workflow:

- Sample Preparation:
 - Collect 50 μ L plasma/media.
 - Add 150 μ L Acetonitrile (protein precipitation).
 - Spike with Internal Standard (e.g., deuterated 4-HPR).[4]
 - Vortex (1 min) and Centrifuge (13,000 rpm, 10 min, 4°C).
 - Collect supernatant.
- Chromatographic Separation:
 - Column: C18 Reverse Phase (e.g., Synergi Polar-RP or equivalent), 4 μ m particle size.
 - Mobile Phase A: Water + 0.1% Formic Acid.[5]
 - Mobile Phase B: Methanol + 0.1% Formic Acid.[5]
 - Gradient: 0-5 min (85% B), 5-15 min (100% B). Flow rate: 0.2 mL/min.[5]
- Mass Spectrometry Detection (MRM Mode):
 - Monitor specific transitions to distinguish metabolites.

- 4-HPR:m/z 392.3 → 283.2
- 4-oxo-4-HPR:m/z 406.3 → 283.2 (Shift of +14 Da indicates keto group).

Protocol B: Functional Bioassay (ROS vs. Cell Cycle)

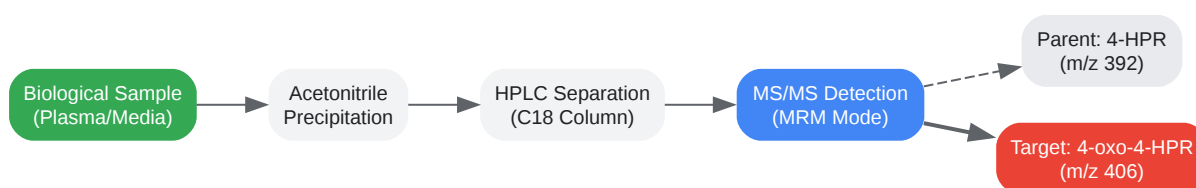
Objective: Distinguish 4-oxo-4-HPR activity from general retinoid toxicity. Self-Validation: If the compound is 4-oxo-4-HPR, Vitamin C should block ROS/Apoptosis but fail to block G2-M arrest (proving the independent tubulin mechanism).

Step-by-Step Methodology:

- Cell Seeding: Seed cancer cells (e.g., A2780 or SK-N-BE) at cells/well.
- Treatment Groups:
 - Control (Vehicle).
 - 4-oxo-4-HPR (5 μ M).[2]
 - 4-oxo-4-HPR (5 μ M) + Vitamin C (100 μ M) [Antioxidant Control].
- Assay 1: ROS Detection (Flow Cytometry):
 - Incubate for 2–6 hours.
 - Stain with CM-H2DCFDA (5 μ M) for 30 min.
 - Analyze via Flow Cytometry (FITC channel).
 - Expected Result: 4-oxo-4-HPR induces high fluorescence; Vitamin C reduces this to baseline.
- Assay 2: Cell Cycle Analysis (PI Staining):
 - Incubate for 24 hours.

- Fix cells in 70% Ethanol (-20°C overnight).
- Stain with Propidium Iodide (PI) + RNase A.
- Analyze via Flow Cytometry.
- Expected Result: 4-oxo-4-HPR causes distinct G2-M peak accumulation.[1][6] Crucially, Vitamin C will NOT reverse this arrest, validating the unique anti-microtubule mechanism.

Diagram 2: Metabolic Validation Workflow



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Caption: Workflow for the specific isolation and identification of 4-oxo-4-HPR using LC-MS/MS.

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